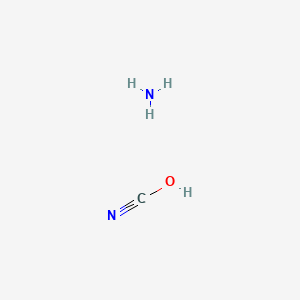

Ammonium isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

22981-32-4 |

|---|---|

Molecular Formula |

CH4N2O |

Molecular Weight |

60.056 g/mol |

IUPAC Name |

azane;cyanic acid |

InChI |

InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |

InChI Key |

QYTOONVFPBUIJG-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)O.N |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Synthetic Organic Chemistry: A Technical Guide to the Historical Significance of Ammonium Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of ammonium (B1175870) isocyanate in reshaping the landscape of chemical science. Friedrich Wöhler's synthesis of urea (B33335) from this simple inorganic salt in 1828 stands as a watershed moment, effectively dismantling the long-held theory of vitalism and laying the foundational principles for modern organic chemistry and, by extension, contemporary drug discovery and development. This document provides an in-depth analysis of the historical context, experimental protocols, and the enduring legacy of this landmark achievement.

Overturning Vitalism: A Paradigm Shift in Chemical Philosophy

Prior to 1828, the prevailing scientific doctrine of vitalism posited that organic compounds, those derived from living organisms, possessed a "vital force" and could not be synthesized from inorganic matter.[1][2][3] This belief created a fundamental schism in the understanding of the chemical world. Wöhler's accidental yet meticulously documented synthesis of urea, a well-known organic compound found in urine, from the inorganic salt ammonium cyanate (B1221674), delivered a decisive blow to this theory.[2][3][4] His work demonstrated for the first time that an organic substance could be created in the laboratory without the involvement of a living organism, unifying the principles of chemistry across the living and non-living realms.[2][4] This paradigm shift opened the floodgates for the systematic synthesis of organic molecules, a cornerstone of modern chemistry and pharmaceutical development.

The Wöhler Synthesis: From Inorganic Salt to Organic Molecule

Friedrich Wöhler was not initially attempting to synthesize urea. His work focused on the properties of cyanates, and in the course of his investigations, he treated silver cyanate with ammonium chloride, and also lead cyanate with ammonia, expecting to produce ammonium cyanate.[4][5][6] Upon heating the resulting solution, he obtained crystals that, to his surprise, were not ammonium cyanate but were identical to urea.[4]

The core of the Wöhler synthesis is the isomerization of ammonium cyanate to urea. When heated, ammonium cyanate in solution undergoes a rearrangement to form urea.[7] This is a reversible reaction, but the equilibrium lies far to the side of the more thermodynamically stable urea.[8]

Physicochemical Properties of Key Reactants and Products

A clear understanding of the distinct properties of ammonium cyanate and urea is crucial to appreciating the significance of Wöhler's discovery. The two compounds are isomers, meaning they have the same molecular formula (CH₄N₂O) but different structural arrangements and, consequently, different chemical and physical properties.[1][2]

| Property | Ammonium Cyanate (NH₄OCN) | Urea (CO(NH₂)₂) |

| Molecular Formula | CH₄N₂O | CH₄N₂O |

| Molar Mass | 60.056 g/mol | 60.056 g/mol |

| Appearance | White crystalline solid | White, odorless crystalline solid or pellets |

| Bonding | Ionic (Ammonium ion [NH₄]⁺ and Cyanate ion [OCN]⁻) | Covalent |

| Solubility in Water | Soluble | Highly soluble |

| Melting Point | Decomposes upon heating | 132.7 °C (270.9 °F; 405.8 K) |

| Electrolytic Nature | Strong electrolyte in solution | Non-electrolyte in solution |

Key Chemical Reactions

Wöhler and subsequent researchers utilized several reaction pathways to generate ammonium cyanate in situ, which then isomerizes to urea upon heating.

-

From Silver Cyanate and Ammonium Chloride: AgOCN + NH₄Cl → NH₄OCN + AgCl (precipitate)

-

From Lead Cyanate and Ammonia: [6][7] Pb(OCN)₂ + 2NH₃ + 2H₂O → 2NH₄OCN + Pb(OH)₂ (precipitate)

-

From Potassium Cyanate and Ammonium Sulfate (B86663): [1] 2KOCN + (NH₄)₂SO₄ → 2NH₄OCN + K₂SO₄

The crucial step in all these preparations is the subsequent isomerization:

-

Isomerization to Urea: NH₄OCN ⇌ (NH₂)₂CO

Experimental Protocols: Recreating a Landmark Synthesis

The following protocols are based on modern recreations of Wöhler's synthesis, providing a more detailed and reproducible methodology than what was available in his original 1828 publication.

Synthesis of Urea from Potassium Cyanate and Ammonium Sulfate

This is a common and relatively safe method for demonstrating the Wöhler synthesis in a laboratory setting.[1]

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Evaporating dish

-

Beaker (400 mL)

-

Hot plate

-

Glass stirring rod

-

Buchner funnel and filter paper

-

Suction flask

Procedure:

-

Dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of distilled water in an evaporating dish.

-

Gently heat the solution in a water bath by placing the evaporating dish on top of a beaker of boiling water.

-

Stir the solution continuously until all the water has evaporated, leaving a solid residue. This process takes approximately 30 minutes. The heating facilitates the conversion of ammonium cyanate to urea.

-

Allow the evaporating dish to cool to room temperature.

-

Add 5 mL of ethanol to the solid residue and gently heat the mixture to dissolve the urea, leaving the less soluble potassium sulfate behind.

-

Quickly filter the hot solution using a Buchner funnel to separate the urea-ethanol solution from the solid potassium sulfate.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of urea.

-

Collect the urea crystals by suction filtration and allow them to air dry.

Expected Yield: A modern recreation of a similar procedure reports a yield of approximately 80%.[9]

Visualizing the Process and its Significance

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows central to the historical and experimental context of ammonium isocyanate and the Wöhler synthesis.

References

- 1. murov.info [murov.info]

- 2. riyoniz.com [riyoniz.com]

- 3. quora.com [quora.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Friedrich Wohler Experiment | Mechanism & Impacts in Science - Lesson | Study.com [study.com]

- 6. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 7. mun.ca [mun.ca]

- 8. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Ammonium Isocyanate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) isocyanate (NH₄OCN) is an inorganic salt of significant historical and chemical importance. It is a white, crystalline solid composed of the ammonium cation (NH₄⁺) and the cyanate (B1221674) anion (OCN⁻). The compound is most famous for its central role in Friedrich Wöhler's 1828 synthesis of urea (B33335), a landmark experiment that demonstrated for the first time that an organic compound could be synthesized from inorganic starting materials.[1][2] This discovery was a pivotal moment in the history of chemistry, challenging the prevailing theory of vitalism and laying the groundwork for modern organic chemistry.[1][2]

Despite its historical significance, ammonium isocyanate is a relatively unstable compound, readily isomerizing into urea, particularly when heated.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound crystals, with a focus on quantitative data, experimental methodologies, and structural visualizations to support research and development activities.

Physical Properties

This compound is a colorless or white crystalline solid at room temperature.[3] Its fundamental physical characteristics are summarized in the tables below.

General and Thermodynamic Properties

The general physical and thermodynamic properties of this compound are presented in Table 1. The compound does not have a true melting point, as it undergoes thermal decomposition and isomerization to urea at approximately 60°C.[4] Similarly, a standard boiling point is not defined due to this thermal instability.[5]

| Property | Value | Source(s) |

| Molecular Formula | CH₄N₂O | [3] |

| Molar Mass | 60.056 g/mol | [3] |

| Appearance | Colorless to white crystalline solid | [3][4][5] |

| Melting Point | ~60°C (decomposes and isomerizes to urea) | [4][5] |

| Boiling Point | Not applicable (decomposes) | [5] |

| Density | 1.342 g/cm³ | [4] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Soluble | [4] |

| Ethanol | Slightly Soluble | [4] |

| Chloroform | Slightly Soluble | [4] |

| Ether | Insoluble | [4] |

| Benzene | Insoluble | [4] |

Crystal Structure and Bonding

Recent studies using neutron powder diffraction have provided a detailed understanding of the crystal structure of this compound, correcting earlier assumptions. The compound crystallizes in the tetragonal system with the space group P4/nmm.[5]

A key feature of the crystal structure is the nature of the hydrogen bonding. The ammonium cation (NH₄⁺) forms N-H···N hydrogen bonds with the nitrogen atoms of four neighboring cyanate anions (OCN⁻).[3][6] This is a crucial distinction from a previously proposed arrangement involving N-H···O bonds.[6] This bonding creates a three-dimensional network that stabilizes the crystal lattice, with each ammonium ion situated at the center of a distorted cube of cyanate ions.[6]

| Structural Parameter | Value | Source(s) |

| Crystal System | Tetragonal | [5] |

| Space Group | P4/nmm | [5] |

| C–O Bond Length | 1.174(8) Å | [3] |

| C–N Bond Length | 1.192(7) Å | [3] |

| Hydrogen Bonding | N-H···N | [3][6] |

The logical relationship of the crystal structure is visualized below.

Chemical Properties and Reactions

The chemistry of this compound is dominated by its transformation into urea.

Wöhler Synthesis: Isomerization to Urea

The most significant chemical property of this compound is its irreversible, exothermic isomerization to urea ((NH₂)₂CO) upon heating.[1][7] This reaction is a classic example of a molecular rearrangement.

NH₄OCN (this compound) → (NH₂)₂CO (Urea)

The currently accepted mechanism for this transformation in solution involves two main steps:

-

A reversible dissociation of this compound into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[4][7]

-

A nucleophilic attack of the ammonia molecule on the carbon atom of isocyanic acid to form urea.[4]

This pivotal reaction is illustrated in the diagram below.

Spectroscopic Data

Spectroscopic characterization of pure this compound is challenging due to its instability.

-

Infrared (IR) Spectroscopy : The cyanate anion (OCN⁻) is IR-active. Studies of related isocyanate species show a characteristic and strong asymmetric stretching vibration for the -N=C=O group in the range of 2240-2280 cm⁻¹. This peak is a key identifier for the presence of the isocyanate functional group.

-

Raman Spectroscopy : While Raman spectroscopy has been used to study the hydrolysis of cyanate ions and the formation of urea in solution, specific Raman spectra for solid this compound crystals are not well-documented in the literature.[5] Studies on related ammonium compounds show that Raman is sensitive to the vibrations of the ammonium ion.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its ionic nature and instability in solution, obtaining high-resolution solution-state ¹H or ¹³C NMR spectra for this compound is impractical. The compound rapidly converts to urea, which would dominate the spectrum. Based on related compounds, the isocyanate carbon in ¹³C NMR would be expected to appear in the range of 115-135 ppm.[10] Solid-state NMR studies have been conducted on the more stable ammonium thiocyanate, but not on this compound itself.[11]

Experimental Protocols

Synthesis of this compound

This compound is not typically stored but is generated in situ as an intermediate for the synthesis of urea.[7] The common laboratory preparation involves a double displacement reaction in an aqueous solution.[7][12]

Workflow: Synthesis via Double Displacement

-

Reactant Preparation : Prepare aqueous solutions of potassium cyanate (KOCN) and ammonium chloride (NH₄Cl).[12] Alternatively, lead(II) cyanate (Pb(OCN)₂) and aqueous ammonia can be used.[7]

-

Reaction : The solutions are mixed. The double displacement reaction forms ammonium cyanate in solution and a precipitate (KCl or Pb(OH)₂).

-

KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(s)

-

Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → 2NH₄OCN(aq) + Pb(OH)₂(s)

-

-

Isolation (Theoretical) : The precipitate is removed by filtration. Evaporation of the filtrate under mild heat would yield this compound, which then quickly converts to urea.[1]

The synthesis workflow is visualized below.

Melting Point Determination

Due to the compound's decomposition near its melting point, a specific protocol must be followed for accurate measurement.

-

Sample Preparation : A small amount of finely ground this compound crystals is packed into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus : A calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a metal block) is used.[14]

-

Measurement :

-

An initial rapid heating run (e.g., 5-10°C/min) can be performed to find the approximate decomposition temperature.[2]

-

For an accurate measurement, a fresh sample is heated to about 10-15°C below the approximate decomposition temperature.

-

The heating rate is then slowed to 1-2°C/min.[14]

-

The temperature at which the substance begins to liquefy and decompose (often observed with gas evolution or color change) is recorded as the melting/decomposition point.[15]

-

Conclusion

This compound remains a compound of great academic interest due to its historical role in bridging inorganic and organic chemistry. While its instability makes it challenging to handle and characterize, modern analytical techniques have provided a clear picture of its solid-state structure, highlighting the crucial N-H···N hydrogen bonding network. Its primary chemical characteristic is the facile and historically significant isomerization to urea. This technical guide summarizes the core physical and chemical properties of this compound crystals, providing a foundational resource for researchers in chemistry and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. mt.com [mt.com]

- 3. Ammonium cyanate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. thinksrs.com [thinksrs.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

Ammonium Isocyanate: A Comprehensive Technical Analysis of its Molecular Formula, Structure, and Chemical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ammonium (B1175870) isocyanate, a compound of pivotal importance in the history of organic chemistry. We will explore its molecular formula, ionic structure, key chemical properties, and its famous transformation into urea (B33335). Detailed experimental protocols for its synthesis and isomerization are provided, alongside visualizations to clarify conceptual relationships and reaction pathways.

Molecular and Structural Characteristics

Ammonium isocyanate is an inorganic salt with the molecular formula CH₄N₂O.[1][2] It is an ionic compound composed of the ammonium cation (NH₄⁺) and the isocyanate anion (OCN⁻).[3][4] The compound is a white, crystalline solid that is highly soluble in water, where it dissociates into its constituent ions.[4][5]

-

Ammonium Cation (NH₄⁺): This polyatomic ion features a central nitrogen atom covalently bonded to four hydrogen atoms in a tetrahedral geometry.[3]

-

Isocyanate Anion (OCN⁻): The isocyanate ion is a linear polyatomic anion with the arrangement [O=C=N]⁻. It exhibits resonance, which delocalizes the negative charge.[3]

Crucially, this compound is an isomer of urea ((NH₂)₂CO), sharing the same molecular formula but possessing a different atomic arrangement and bonding.[6] This isomeric relationship is central to its chemical significance.

Logical Relationship of Ions in this compound

Caption: Ionic composition of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below. Its most notable characteristic is its thermal instability, leading to isomerization rather than a distinct melting point.

| Property | Value | Reference |

| Molecular Formula | CH₄N₂O | [1][2] |

| Molar Mass | 60.056 g/mol | [2][3] |

| Appearance | White crystalline solid | [3][4][5] |

| CAS Number | 22981-32-4 | [1][2] |

| Solubility | Highly soluble in water | [4][5] |

| Melting Point | Decomposes around 60°C | [3] |

| Synonyms | Ammonium cyanate (B1221674) | [1][2] |

The Wöhler Synthesis: Isomerization to Urea

The most significant reaction involving this compound is its conversion to urea. This reaction, discovered by Friedrich Wöhler in 1828, is a landmark in the history of chemistry.[7][8][9] It was the first time an organic compound (urea) was synthesized from a reactant considered to be inorganic, challenging the then-prevalent theory of vitalism, which posited that organic compounds could only be produced by living organisms.[7][10]

The reaction is a thermal isomerization where this compound, typically in an aqueous solution, rearranges to form urea upon heating.[6][10] The salt is often an unstable intermediate that is generated in situ.[8][9]

The overall transformation is: NH₄OCN (this compound) → (NH₂)₂CO (Urea) [10]

The mechanism involves the dissociation of this compound into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO), which then react via nucleophilic addition to form urea.[7][9][11] The reaction is reversible, but the equilibrium lies far to the side of urea.[12]

Wöhler Synthesis Experimental Workflow

Caption: Workflow of the Wöhler synthesis of urea.

Experimental Protocols

As this compound is typically an unstable intermediate, it is synthesized and used immediately, most often for the production of urea.

4.1. Protocol 1: In Situ Synthesis of this compound and Isomerization to Urea

This protocol details a common laboratory method for demonstrating the Wöhler synthesis by reacting potassium cyanate and ammonium chloride.[8][9]

Objective: To synthesize urea from inorganic precursors via an this compound intermediate.

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Beakers

-

Heating plate

-

Stirring rod

-

Optional: Oxalic acid solution for product confirmation

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare separate aqueous solutions of potassium cyanate and ammonium chloride. For a demonstration, equimolar solutions (e.g., 1 M) are suitable.

-

-

Reaction Initiation:

-

Mix the two solutions in a beaker. A double displacement reaction occurs, forming this compound and potassium chloride in solution.[8]

-

The reaction is: KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(aq)

-

-

Isomerization Step:

-

Product Isolation and Confirmation:

4.2. Protocol 2: Synthesis via Lead Cyanate and Ammonia

An alternative historical method demonstrated by Wöhler involves lead cyanate and ammonia.[7][8][9]

Objective: To generate this compound from lead cyanate and ammonia.

Materials:

-

Lead(II) cyanate (Pb(OCN)₂)

-

Aqueous ammonia (NH₃)

-

Distilled water

-

Filtration apparatus

Methodology:

-

Reaction Setup:

-

Suspend lead(II) cyanate in water.

-

Add aqueous ammonia to the suspension.

-

-

Reaction:

-

A double displacement reaction takes place, forming insoluble lead(II) hydroxide (B78521) and soluble this compound.[7][9]

-

The reaction is: Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → Pb(OH)₂(s) + 2NH₄OCN(aq)

-

-

Isolation of Intermediate:

-

Filter the mixture to remove the precipitated lead(II) hydroxide.

-

The resulting filtrate is an aqueous solution of this compound, which can then be heated as described in Protocol 1 to produce urea.

-

Safety and Handling

While this compound itself is primarily of academic and historical interest, isocyanates as a chemical class can be hazardous. Exposure to isocyanates can cause skin and eye irritation, and inhalation may lead to respiratory issues.[5] Therefore, when performing syntheses that generate isocyanate intermediates, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area or fume hood.

References

- 1. Page loading... [guidechem.com]

- 2. Ammonium Cyanate | CH4N2O | CID 3081932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. riyoniz.com [riyoniz.com]

- 5. sanyingpu.com [sanyingpu.com]

- 6. riyoniz.com [riyoniz.com]

- 7. mun.ca [mun.ca]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Wöhler_synthesis [chemeurope.com]

- 12. The conversion of ammonium cyanate into urea—a saga in reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. quora.com [quora.com]

The Dawn of Organic Chemistry: A Technical Guide to Wöhler's Synthesis of Urea

An in-depth exploration of the pivotal 1828 synthesis of urea (B33335) from inorganic materials by Friedrich Wöhler, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical experiment, its modern mechanistic interpretation, and relevant physicochemical data.

In 1828, the German chemist Friedrich Wöhler achieved a landmark synthesis that is widely considered the dawn of modern organic chemistry.[1][2] By producing urea, a compound previously known only as a product of living organisms, from the inorganic starting material ammonium (B1175870) cyanate (B1221674), Wöhler challenged the prevailing theory of vitalism, which held that organic compounds possessed a "vital force" and could only be created by living things.[3][4] This technical guide delves into the core of Wöhler's revolutionary work, presenting the experimental details, reaction mechanisms, and quantitative data with the precision required by a scientific audience.

Historical Context and Wöhler's Experimental Approach

Contrary to a simplified narrative, Wöhler's synthesis was not a singular experiment but rather a series of investigations into the properties of cyanates.[1][2] He explored several combinations of reactants to produce what he initially believed would be ammonium cyanate. The unexpected formation of crystalline urea from these inorganic precursors was a serendipitous discovery.[5]

Wöhler's original 1828 publication in Annalen der Physik und Chemie described various experimental setups.[5] The most frequently cited methods involve the reaction of a metal cyanate with an ammonium salt or the direct reaction of a metal cyanate with ammonia (B1221849).

Experimental Protocols from Wöhler's 1828 Publication

While Wöhler's original paper does not provide the level of quantitative detail expected in modern chemical literature, the described procedures allow for a reconstruction of his experiments. Below are detailed methodologies for two of the key approaches he employed.

1. Synthesis from Silver Cyanate and Ammonium Chloride:

This method involves a double displacement reaction to form ammonium cyanate, which then isomerizes to urea upon heating.

-

Reactants: Silver cyanate (AgOCN) and a solution of ammonium chloride (NH₄Cl).

-

Procedure:

-

A solution of ammonium chloride is added to silver cyanate.

-

The mixture is likely gently heated to facilitate the reaction and the subsequent isomerization.

-

The precipitated silver chloride (AgCl) is removed by filtration.[6]

-

The resulting aqueous solution, containing ammonium cyanate in equilibrium with urea, is carefully evaporated.[6]

-

Upon cooling, crystalline urea precipitates from the solution.[6]

-

Wöhler confirmed the identity of the crystals by comparing their properties to those of urea isolated from urine.[7]

-

2. Synthesis from Lead Cyanate and Ammonia:

This procedure demonstrates the formation of urea from a different set of inorganic precursors.[2][8]

-

Reactants: Lead cyanate (Pb(OCN)₂) and aqueous ammonia (NH₃).

-

Procedure:

-

Lead cyanate is treated with aqueous ammonia and water.

-

The mixture is heated, leading to the formation of lead (II) hydroxide (B78521) and ammonium cyanate in solution.[8]

-

The insoluble lead (II) hydroxide is removed by filtration.

-

The filtrate, containing ammonium cyanate, is heated to evaporate the solvent and promote the conversion to urea.

-

Crystallization upon cooling yields solid urea.

-

The Core Reaction: Isomerization of Ammonium Cyanate

The central chemical transformation in Wöhler's synthesis is the isomerization of ammonium cyanate to urea.[2][9] This is a reversible reaction where an equilibrium exists between the ionic ammonium cyanate and the covalent urea.[8]

NH₄⁺OCN⁻ ⇌ (NH₂)₂CO

The forward reaction, the conversion of ammonium cyanate to urea, is exothermic, meaning it releases heat.[9] Urea is thermodynamically more stable than ammonium cyanate, which drives the equilibrium towards the formation of urea.[10] Heating the solution provides the necessary activation energy for the rearrangement of atoms.[10]

Reaction Mechanism

The currently accepted mechanism for the isomerization in aqueous solution is a two-step process:[11][12]

-

Dissociation of Ammonium Cyanate: The ionic ammonium cyanate dissociates into ammonia (NH₃) and cyanic acid (HNCO).[2][8] NH₄⁺OCN⁻ ⇌ NH₃ + HNCO

-

Nucleophilic Addition: The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of cyanic acid. This is followed by a proton transfer to form urea.

This mechanism is depicted in the following signaling pathway diagram.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 3. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. ChemTeam: Wohler on Urea [chemteam.info]

- 6. chemedx.org [chemedx.org]

- 7. quora.com [quora.com]

- 8. mun.ca [mun.ca]

- 9. riyoniz.com [riyoniz.com]

- 10. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]

- 11. Friedrich Wohler Experiment | Mechanism & Impacts in Science - Lesson | Study.com [study.com]

- 12. researchgate.net [researchgate.net]

Isomerization of ammonium isocyanate to urea mechanism.

An In-depth Technical Guide to the Isomerization of Ammonium (B1175870) Cyanate (B1221674) to Urea (B33335)

This guide provides a comprehensive technical overview of the mechanism, kinetics, and experimental protocols for the isomerization of ammonium isocyanate to urea, a cornerstone reaction in the history of organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes classical findings with modern computational insights to offer a detailed understanding of this pivotal chemical transformation.

Core Reaction Mechanism

The conversion of ammonium cyanate, an inorganic salt, into urea, an organic compound, was first described by Friedrich Wöhler in 1828.[1] This reaction is a classic example of isomerization, where a compound rearranges to form a structural isomer with the same molecular formula (CH₄N₂O) but a different arrangement of atoms.[2][3] While historically debated, the consensus mechanism does not involve a direct intramolecular rearrangement or a simple ionic collision. Instead, it is understood to proceed through a two-step, reversible process involving molecular intermediates.[4][5]

Step 1: Dissociation into Ammonia (B1221849) and Isocyanic Acid

The initial step is the reversible dissociation of ammonium cyanate into ammonia (NH₃) and cyanic acid (HOCN).[1][5] Cyanic acid is in tautomeric equilibrium with the more stable isocyanic acid (HNCO). This equilibrium strongly favors isocyanic acid.

NH₄⁺OCN⁻ ⇌ NH₃ + HNCO (Isocyanic Acid) ⇌ NH₃ + HOCN (Cyanic Acid)

Step 2: Nucleophilic Addition

Following dissociation, the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of isocyanic acid.[2] This nucleophilic addition results in the formation of the final urea product. While a similar attack on cyanic acid is possible, computational studies have shown that the pathway involving isocyanic acid is the most energetically favorable and is considered the main route for urea formation.[6]

NH₃ + HNCO → (NH₂)₂CO

The reaction is driven by the greater thermodynamic stability of urea compared to ammonium cyanate, owing to its strong covalent bonds and resonance-stabilized structure.[2] The overall process is spontaneous and exothermic.[3]

Computational Insights and the Role of Solvent

First-principles quantum chemical calculations have provided deeper insight into the reaction pathways.[6] These studies support the two-step mechanism and have highlighted the crucial role of solvent molecules, particularly in aqueous solutions. Water molecules can assist in the proton transfer steps by forming "six-center" or "eight-center" transition states, thereby lowering the activation energy barrier for the nucleophilic addition of ammonia to isocyanic acid.[6] This autocatalyzed process involves a cooperative hydrogen-transfer relay mechanism.[6]

Quantitative Data: Kinetics and Thermodynamics

The isomerization reaction is reversible, though the equilibrium lies far in favor of urea. The forward reaction follows second-order kinetics, with the rate being proportional to the concentrations of the ammonium and cyanate ions. A significant side reaction, especially in unbuffered aqueous solutions, is the hydrolysis of the cyanate ion to form ammonium carbonate, which can affect kinetic measurements.[4]

Table 1: Rate Constants for the Reversible Isomerization of Ammonium Cyanate Data compiled from kinetic studies at an ionic strength I = 0.25.[7]

| Temperature (°C) | Forward Reaction (k+1, sec⁻¹) | Reverse Reaction (k-1, M⁻¹sec⁻¹) |

| 18 | 2.30 x 10⁻¹⁰ | 1.38 x 10⁻⁸ |

| 25 | 8.40 x 10⁻¹⁰ | 5.04 x 10⁻⁸ |

| 60 | 2.37 x 10⁻⁷ | 1.42 x 10⁻⁵ |

| 70 | 8.80 x 10⁻⁷ | 5.28 x 10⁻⁵ |

| 80 | 3.60 x 10⁻⁶ | 2.16 x 10⁻⁴ |

| 100 | 4.00 x 10⁻⁵ | 2.40 x 10⁻³ |

Table 2: Equilibrium Constants and Activation Enthalpies Data derived from the rate constants in Table 1.[7]

| Temperature (°C) | Equilibrium Constant (K = k-1/k+1, M⁻¹) | Activation Enthalpy (ΔH‡, kcal/mol) |

| Forward Reaction (Urea → NH₄⁺OCN⁻) | 31.8 | |

| Reverse Reaction (NH₄⁺OCN⁻ → Urea) | 22.7 | |

| 0 | 3.02 x 10⁻⁶ | |

| 18 | 6.00 x 10⁻⁵ | |

| 25 | 6.00 x 10⁻⁵ | |

| 60 | 6.00 x 10⁻⁵ | |

| 70 | 6.00 x 10⁻⁵ | |

| 80 | 6.00 x 10⁻⁵ | |

| 100 | 6.00 x 10⁻⁵ |

Note: The equilibrium constant values in the original source appear to be miscalculated or misprinted as they are constant across a wide temperature range, which contradicts thermodynamic principles. The individual rate constants and activation enthalpies are likely more reliable. A separate study reports a second-order rate constant of (4.64 ± 0.93) × 10⁻⁴ mol⁻¹·L·min⁻¹ for the reaction of cyanate with aqueous ammonium at 22 °C.[8]

Experimental Protocols

Protocol 1: Synthesis and Purification of Urea

This protocol is a modified version of the classic Wöhler synthesis, using readily available and less toxic starting materials.[9][10]

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium sulfate (B86663) ((NH₄)₂SO₄)

-

Distilled water

-

Isopropanol (B130326) (for washing)

-

Oxalic acid solution (0.5 M, for confirmation test)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 13.0 g of ammonium sulfate in 20 mL of hot distilled water in a beaker, with heating and stirring until fully dissolved.

-

In a separate beaker, dissolve 8.0 g of potassium cyanate in 20 mL of hot distilled water, also with heating and stirring.

-

-

Reaction:

-

Combine the two hot solutions in an evaporating dish. A double displacement reaction occurs, forming ammonium cyanate and potassium sulfate in solution.

-

Place the evaporating dish over a beaker of boiling water (steam bath) and heat the solution to evaporate the water. Stir the mixture periodically as it dries to a solid residue. This heating step drives the isomerization of the in-situ generated ammonium cyanate to urea.[9]

-

-

Extraction and Purification:

-

Transfer the dried solid mixture to a flask.

-

Add 25 mL of boiling 95% ethanol to the flask. Urea is soluble in hot ethanol, while the inorganic byproduct, potassium sulfate, is largely insoluble.

-

Stir the mixture and filter it while hot to separate the ethanol solution (containing urea) from the solid potassium sulfate.

-

Repeat the extraction of the solid residue with a second 25 mL portion of boiling ethanol and combine the filtered extracts.

-

-

Crystallization:

-

Boil the combined ethanol extracts to reduce the volume, concentrating the urea solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of urea.

-

-

Isolation and Drying:

-

Collect the urea crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.

-

Dry the crystals to obtain the final product.

-

-

Confirmation (Optional):

-

Dissolve a small sample of the product in water and add a few drops of 0.5 M oxalic acid solution. The formation of a white, crystalline precipitate of urea oxalate (B1200264) confirms the presence of urea.[1][11]

-

Protocol 2: Kinetic Analysis of Isomerization

This protocol describes a method for monitoring the conversion of ammonium cyanate to urea over time in an aqueous solution.[4]

Materials:

-

Ammonium cyanate (or prepared in situ from equimolar sodium cyanate and ammonium chloride)

-

Distilled water

-

Constant temperature bath (e.g., 298.15 K / 25 °C)

-

Conductivity meter

-

pH meter

-

Apparatus for chemical titration to determine cyanate and carbonate concentrations.

Procedure:

-

Solution Preparation: Prepare a 0.064 M solution of ammonium cyanate in distilled water.

-

Incubation: Place the solution in a sealed container in a constant temperature bath set to the desired temperature (e.g., 298.15 K).

-

Data Collection: At regular time intervals (e.g., every 24 hours for several days), withdraw an aliquot of the solution.

-

Analysis:

-

Immediately measure the electrical conductivity and pH of the aliquot. The conductivity will decrease over time as the ionic ammonium cyanate is converted into non-ionic urea.[4]

-

Perform quantitative chemical analysis on the aliquot to determine the concentrations of remaining cyanate ions and any carbonate formed from hydrolysis. This can be achieved through methods like titration.

-

-

Data Processing:

-

Plot the concentration of ammonium cyanate, urea, conductivity, and pH as a function of time.

-

From the concentration vs. time data, determine the rate of reaction and calculate the rate constant using the appropriate integrated rate law for a second-order reaction.

-

References

- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 2. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]

- 3. riyoniz.com [riyoniz.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. mun.ca [mun.ca]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. researchgate.net [researchgate.net]

- 9. murov.info [murov.info]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

The Thermodynamic Landscape of Urea and Its Isomer: A Technical Guide to the Stability of Ammonium Isocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic principles governing molecular stability is paramount. This technical guide provides an in-depth analysis of the thermodynamic stability of urea (B33335) in comparison to its less stable isomer, ammonium (B1175870) isocyanate. By examining their thermodynamic properties and the equilibrium that governs their interconversion, we illuminate the factors dictating the prevalence of urea in both biological and industrial contexts.

The historic synthesis of urea from ammonium isocyanate by Friedrich Wöhler in 1828 marked a pivotal moment in chemistry, demonstrating that organic compounds could be synthesized from inorganic starting materials[1][2]. This reaction, an isomerization, is a classic example of a thermodynamically driven process where a less stable species rearranges to a more stable form. Urea is significantly more thermodynamically stable than this compound, a fact substantiated by both experimental data for urea and computational studies for the transient this compound.

Thermodynamic Data at a Glance

A quantitative comparison of the thermodynamic stability of urea and this compound hinges on their fundamental thermodynamic properties. The following table summarizes the available experimental data for urea and theoretically derived data for this compound at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Urea (CO(NH₂)₂) | This compound (NH₄NCO) |

| Standard Enthalpy of Formation (ΔHf°) | -333.51 kJ/mol (solid) | -255.6 kJ/mol (calculated) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -197.33 kJ/mol (solid) | -118.8 kJ/mol (calculated) |

| Standard Molar Entropy (S°) | 104.6 J/(mol·K) (solid) | 186.7 J/(mol·K) (calculated) |

The Equilibrium: A Unidirectional Preference for Urea

The interconversion of this compound and urea is a reversible process that strongly favors the formation of urea. The equilibrium can be represented as follows:

NH₄⁺(aq) + NCO⁻(aq) ⇌ NH₄NCO(aq) ⇌ CO(NH₂)₂(aq)

The thermodynamic favorability of urea formation is evident from the negative Gibbs free energy change (ΔG°) for the isomerization reaction. This inherent stability is a key reason for urea's ubiquity in biological systems as the primary nitrogenous waste product and its widespread use in industrial applications.

The logical relationship of this equilibrium is illustrated in the following diagram:

Experimental Determination of Thermodynamic Properties and Equilibrium

The thermodynamic parameters for stable compounds like urea are typically determined through calorimetric and spectroscopic methods. For the unstable this compound and the study of the isomerization equilibrium, a combination of kinetic studies and computational chemistry is often employed.

Calorimetry for Urea

The standard enthalpy of formation of urea is determined using bomb calorimetry. The experimental protocol involves:

-

Sample Preparation: A precisely weighed sample of crystalline urea is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with excess pure oxygen at high pressure and submerged in a known quantity of water in a calorimeter. The sample is then ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released during combustion.

-

Calculation: From the heat of combustion, and by applying Hess's law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of urea is calculated.

Studying the Isomerization Equilibrium

Determining the equilibrium constant for the this compound-urea conversion experimentally is challenging due to the low concentration of this compound at equilibrium. Kinetic studies are often used to probe the system:

-

Reaction Setup: A solution of a soluble cyanate (B1221674) salt (e.g., potassium cyanate) and an ammonium salt (e.g., ammonium chloride) is prepared in a temperature-controlled reaction vessel. This generates this compound in situ.

-

Sampling and Analysis: At regular intervals, aliquots of the reaction mixture are withdrawn. The reaction is quenched, and the concentrations of urea and cyanate ions are determined using techniques like high-performance liquid chromatography (HPLC) or spectroscopic methods.

-

Kinetic Analysis: The rate of urea formation and cyanate disappearance is monitored over time. By analyzing the reaction rates at different initial concentrations and temperatures, the rate constants for the forward and reverse reactions can be determined.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the forward and reverse rate constants (kforward / kreverse).

An illustrative workflow for such a kinetic experiment is depicted below:

The Underlying Mechanism of Isomerization

The conversion of this compound to urea is believed to proceed through a two-step mechanism in aqueous solution, as first proposed by Walker and Hambly. This involves the dissociation of this compound into ammonia (B1221849) and isocyanic acid, followed by a nucleophilic attack of ammonia on the isocyanic acid.

-

Dissociation: NH₄NCO ⇌ NH₃ + HNCO

-

Nucleophilic Attack: NH₃ + HNCO → CO(NH₂)₂

This proposed pathway highlights the role of the constituent ions and their subsequent reaction to form the more stable covalent structure of urea.

The signaling pathway, or more accurately, the reaction pathway, can be visualized as follows:

Conclusion

The thermodynamic stability of urea is markedly greater than that of its isomer, this compound. This is reflected in the significant negative Gibbs free energy of formation for urea compared to the calculated value for this compound. The equilibrium between these two species lies heavily in favor of urea, making the isomerization a practically irreversible process under standard conditions. Understanding this thermodynamic landscape is crucial for professionals in fields ranging from synthetic chemistry to drug development, as it underpins the behavior and prevalence of these fundamental nitrogen-containing compounds. The experimental and computational approaches outlined in this guide provide a framework for the quantitative assessment of such isomeric systems.

References

An In-depth Technical Guide to the Early Methods for the Preparation of Ammonium Cyanate

This technical guide provides a comprehensive overview of the historical methods for the preparation of ammonium (B1175870) cyanate (B1221674), a pivotal compound in the history of chemistry. The synthesis of ammonium cyanate is famously associated with Friedrich Wöhler's 1828 synthesis of urea (B33335), which demonstrated for the first time that an organic compound could be synthesized from inorganic starting materials.[1][2] This discovery was a significant challenge to the theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2][3]

Ammonium cyanate is primarily known as an unstable intermediate that readily isomerizes to urea upon heating.[4][5] The early methods for its preparation, therefore, are intrinsically linked to the synthesis of urea. This guide details the key experimental approaches used in the 19th century to generate ammonium cyanate in solution.

Core Synthesis Routes

The foundational methods for producing ammonium cyanate involve double displacement reactions using various metal cyanates and ammonium salts, as well as the direct combination of its constituent components, ammonia (B1221849) and cyanic acid.[4][6][7]

Quantitative Data Summary

While detailed quantitative data from the original 19th-century experiments are scarce in modern literature, the stoichiometry of the reactions provides the basis for the relative amounts of reactants used. The following table summarizes the reactants and their stoichiometric relationships for the principal early methods of ammonium cyanate preparation.

| Method | Reactant 1 | Reactant 2 | Stoichiometric Molar Ratio (Reactant 1:Reactant 2) | Primary Products | Reference |

| Wöhler's Method (1828) | Silver Cyanate (AgOCN) | Ammonium Chloride (NH₄Cl) | 1:1 | Ammonium Cyanate (NH₄OCN), Silver Chloride (AgCl) | [1] |

| Lead Cyanate Method | Lead Cyanate (Pb(OCN)₂) | Aqueous Ammonia (2 NH₃ + 2 H₂O) | 1:2 | Ammonium Cyanate (NH₄OCN), Lead(II) Hydroxide (B78521) (Pb(OH)₂) | [4][5][6] |

| Potassium Cyanate Method | Potassium Cyanate (KOCN) | Ammonium Chloride (NH₄Cl) | 1:1 | Ammonium Cyanate (NH₄OCN), Potassium Chloride (KCl) | [4][7] |

| Direct Combination | Cyanic Acid (HOCN) | Ammonia (NH₃) | 1:1 | Ammonium Cyanate (NH₄OCN) | [4][6] |

Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments for the in situ preparation of ammonium cyanate.

Preparation from Silver Cyanate and Ammonium Chloride (Wöhler's Original Method)

This method was employed by Friedrich Wöhler in his landmark 1828 experiment.[1] It involves a double displacement reaction between silver cyanate and ammonium chloride in an aqueous solution.

Experimental Protocol:

-

Reactant Preparation: Prepare aqueous solutions of silver cyanate (AgOCN) and ammonium chloride (NH₄Cl). While Wöhler's original publication does not specify exact concentrations, equimolar amounts of the reactants should be used.

-

Reaction: Mix the solutions of silver cyanate and ammonium chloride. A precipitation reaction will occur, forming insoluble silver chloride (AgCl) and aqueous ammonium cyanate (NH₄OCN).

AgOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + AgCl(s)

-

Separation: Filter the reaction mixture to remove the precipitated silver chloride. The filtrate is an aqueous solution of ammonium cyanate.

-

Isomerization to Urea: Gently heat the filtrate. The ammonium cyanate in solution will isomerize to urea

.(NH2)2CONH₄OCN(aq) → (NH₂)₂CO(aq)

-

Isolation (of Urea): Evaporate the water from the solution to obtain crystalline urea.[1]

Preparation from Lead Cyanate and Aqueous Ammonia

This alternative method also utilizes a double displacement reaction and was one of the routes investigated by Wöhler.[4][6]

Experimental Protocol:

-

Reaction: Treat lead cyanate (Pb(OCN)₂) with aqueous ammonia. This reaction produces ammonium cyanate in solution and a precipitate of lead(II) hydroxide.[4][5]

Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → 2NH₄OCN(aq) + Pb(OH)₂(s)

-

Separation: Separate the lead(II) hydroxide precipitate by filtration. The resulting filtrate is a solution of ammonium cyanate.

-

Isomerization: Heat the ammonium cyanate solution to induce its conversion to urea.

-

Isolation (of Urea): Concentrate the solution by evaporation to crystallize the urea product.

Preparation from Potassium Cyanate and Ammonium Chloride

This is a commonly used demonstration of the Wöhler synthesis, substituting the more expensive and toxic heavy metal salts with potassium cyanate.[4][7]

Experimental Protocol:

-

Reactant Preparation: Prepare aqueous solutions of potassium cyanate (KOCN) and ammonium chloride (NH₄Cl).

-

Reaction: Mix the two solutions. A double displacement reaction occurs, yielding ammonium cyanate and potassium chloride in solution.

KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(aq)

-

Isomerization: Heat the resulting solution. The ammonium cyanate will rearrange to form urea.

-

Confirmation: To confirm the formation of urea, a solution of oxalic acid can be added, which results in the precipitation of white urea oxalate.[4][7]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the early methods for preparing ammonium cyanate.

Caption: Synthesis pathways to ammonium cyanate.

Caption: Ammonium cyanate to urea isomerization.

References

The Paradigm Shift: Ammonium Isocyanate and the Overthrow of Vitalism

A Technical Guide on the In Vitro Synthesis of an Organic Molecule and its Monumental Impact on Chemical Theory

Introduction

For centuries, the prevailing theory of vitalism posited a fundamental dichotomy between the organic and inorganic worlds. It was believed that organic compounds, those derived from living organisms, possessed a "vital force" or "vis vitalis" that was absent in inanimate matter. This theory implied that organic molecules could not be synthesized from inorganic precursors in the laboratory. However, in 1828, a groundbreaking experiment by the German chemist Friedrich Wöhler challenged the very foundations of this long-held doctrine. His synthesis of urea (B33335), a well-known organic compound, from the inorganic salt ammonium (B1175870) isocyanate, marked a pivotal moment in the history of chemistry, paving the way for the development of modern organic chemistry and profoundly altering our understanding of the chemistry of life. This technical guide provides an in-depth analysis of Wöhler's seminal work and its role in the ultimate disproval of the vitalism theory.

The Prevailing Dogma: Vitalism

Vitalism was the theory that living organisms are fundamentally different from non-living entities because they contain some non-physical element or are governed by different principles than are inanimate things.[1][2] In chemistry, this translated to the belief that organic compounds, found exclusively in living organisms, could only be produced through the action of a "vital force."[3][4] This created a conceptual barrier, suggesting that the chemical principles governing the mineral kingdom were insufficient to explain the complexities of biological molecules.[1]

Wöhler's Serendipitous Discovery: The Synthesis of Urea

In 1828, Friedrich Wöhler was attempting to synthesize this compound by reacting silver cyanate (B1221674) with ammonium chloride, and also by reacting lead cyanate with ammonia (B1221849).[5][6] To his surprise, the white crystalline product he obtained did not behave like a typical inorganic salt. Upon heating the aqueous solution of this compound, he observed the formation of crystals that were identical in properties to urea, a compound previously only isolated from the urine of animals.[7]

This unexpected result demonstrated that an organic compound could be synthesized in the laboratory from purely inorganic starting materials, directly contradicting the central tenet of vitalism.[3][4]

Chemical Transformation

The core of Wöhler's synthesis is the isomerization of this compound (NH₄OCN) to urea (CO(NH₂)₂). Both compounds share the same elemental composition but differ in their atomic arrangement. The reaction is a reversible process where heating the this compound in solution shifts the equilibrium towards the formation of the more stable urea molecule.[3]

Experimental Protocols

Wöhler employed several methods to generate this compound in situ, which then converted to urea. The following are detailed methodologies based on his 1828 publication and subsequent analyses.

Method 1: Reaction of Silver Cyanate and Ammonium Chloride

-

Preparation of Reactants: Silver cyanate (AgOCN) was prepared and reacted with a solution of ammonium chloride (NH₄Cl).

-

Reaction: The two compounds were mixed in an aqueous solution, leading to a double displacement reaction forming silver chloride (AgCl) and this compound (NH₄OCN).

AgOCN(aq) + NH₄Cl(aq) → AgCl(s) + NH₄OCN(aq)

-

Separation: The precipitated silver chloride was removed by filtration, leaving an aqueous solution of this compound.[7]

-

Isomerization and Crystallization: The filtrate, containing aqueous this compound, was gently heated and then allowed to cool. During this process, the this compound rearranged to form urea. As the solution cooled, the urea crystallized out.

-

Purification: The resulting crystals were purified by recrystallization.

Method 2: Reaction of Lead Cyanate and Aqueous Ammonia

-

Reactants: Lead cyanate (Pb(OCN)₂) was treated with aqueous ammonia (NH₃(aq)).

-

Reaction: This reaction also proceeds via a double displacement, producing lead hydroxide (B78521) (Pb(OH)₂) and this compound.[3]

Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → Pb(OH)₂(s) + 2NH₄OCN(aq)

-

Subsequent Steps: Similar to the first method, the lead hydroxide precipitate was removed, and the remaining this compound solution was heated to yield urea.

Data Presentation: A Comparison of Natural and Synthetic Urea

A crucial aspect of Wöhler's work was the rigorous comparison of his synthetic product with urea isolated from natural sources. He demonstrated that the physical and chemical properties of the two were identical. Furthermore, he referenced the quantitative elemental analysis of natural urea performed by William Prout in 1818 and showed that the elemental composition of this compound (and thus his synthetic urea) was in complete agreement.[8][9]

| Element | Prout's Analysis of Natural Urea (1818) (%) | Wöhler's Calculated Composition of this compound (1828) (%) | Modern Theoretical Composition of Urea (%) |

| Nitrogen | 46.650 | 46.78 | 46.65 |

| Carbon | 19.975 | 20.19 | 20.00 |

| Hydrogen | 6.670 | 6.59 | 6.71 |

| Oxygen | 26.650 | 26.24 | 26.64 |

Table 1: A comparative summary of the elemental composition of urea from natural and synthetic sources. Wöhler's calculations were based on the atomic weights of his time.[4]

The Aftermath: The Decline of Vitalism

Wöhler's synthesis of urea was a significant blow to the theory of vitalism, demonstrating that organic compounds were not imbued with a mystical "vital force" but were subject to the same chemical laws as inorganic substances.[3][4] While the theory of vitalism did not disappear overnight, this experiment provided the first piece of concrete evidence that the chasm between the organic and inorganic worlds was not as vast as previously believed. It opened the floodgates for other chemists to synthesize organic compounds from inorganic precursors, leading to the establishment of organic chemistry as a modern scientific discipline.

Conclusion

Friedrich Wöhler's synthesis of urea from this compound stands as a landmark achievement in the history of science. It was a critical experiment that initiated the erosion of the long-standing vitalism theory and fundamentally redefined the field of chemistry. By demonstrating that an organic molecule could be created in the laboratory without the intervention of a living organism, Wöhler tore down the artificial wall between organic and inorganic chemistry. This pivotal discovery laid the groundwork for the development of synthetic organic chemistry, which has had profound implications for numerous fields, including medicine, materials science, and drug development. The synthesis of urea serves as a powerful testament to the unity of chemical principles across both the living and non-living realms.

References

- 1. pedsendo.org [pedsendo.org]

- 2. britannica.com [britannica.com]

- 3. mun.ca [mun.ca]

- 4. ChemTeam: Wohler on Urea [chemteam.info]

- 5. giornaleitalianodinefrologia.it [giornaleitalianodinefrologia.it]

- 6. researchgate.net [researchgate.net]

- 7. hekint.org [hekint.org]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

A Quantum Chemical Deep Dive into the Wöhler Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the quantum chemical investigations that have unraveled the intricate reaction mechanism of the historic Wöhler synthesis. This guide summarizes key quantitative data, details computational methodologies, and provides visualizations of the reaction pathways.

The Wöhler synthesis, the conversion of the inorganic salt ammonium (B1175870) cyanate (B1221674) into the organic compound urea (B33335), marked a pivotal moment in the history of chemistry. While the overall transformation is well-known, the precise mechanistic details at the molecular level have been elucidated through sophisticated quantum chemical calculations. These computational studies have provided invaluable insights into the reaction's energetics and the role of catalysts.

Reaction Mechanisms: A Two-Step Process with Catalytic Pathways

Modern quantum chemical investigations have revealed that the Wöhler synthesis is not a simple intramolecular rearrangement but rather a two-step process. The initial step involves the decomposition of ammonium cyanate into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO) or its less stable tautomer, cyanic acid (HOCN).[1][2] The second and rate-determining step is the nucleophilic addition of an ammonia molecule to the isocyanic acid.[1]

Computational studies, most notably the work of Tsipis and Karipidis using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, have explored this reaction in the gas phase, in solution, and in the solid state.[1][2] These studies have also investigated the crucial role of autocatalysis by water and ammonia molecules, which facilitate the reaction by lowering the activation energy barriers through the formation of cyclic transition states.[1][2]

The most energetically favorable pathway involves the addition of ammonia to the C=N double bond of isocyanic acid.[1] An alternative, higher-energy pathway involves the addition of ammonia to the C≡N triple bond of cyanic acid, which then requires a subsequent tautomerization to form urea.[1]

Quantitative Energetics of the Wöhler Synthesis

Quantum chemical calculations provide critical quantitative data on the energetics of the reaction pathways, including activation energies (ΔE‡) and reaction enthalpies (ΔH). This data is essential for understanding the feasibility and kinetics of the different proposed mechanisms. The following tables summarize the key energetic data from computational studies of the Wöhler synthesis.

| Reaction Pathway | Reactants | Transition State | Products | ΔE‡ (kcal/mol) | ΔH (kcal/mol) |

| Uncatalyzed Reaction (Gas Phase) | NH₃ + HNCO | TS1 | Urea | 26.0 - 33.0 | - |

| Water-Catalyzed Reaction (Gas Phase) | NH₃ + HNCO + H₂O | TS2 | Urea + H₂O | Lowered | - |

| Ammonia-Catalyzed Reaction (Gas Phase) | NH₃ + HNCO + NH₃ | TS3 | Urea + NH₃ | Lowered | - |

| Alternative Pathway (Uncatalyzed, Gas Phase) | NH₃ + HOCN | TS4 | Urea | Higher | - |

Note: The exact values for activation energies can vary slightly depending on the specific computational level of theory and basis set used. The values presented here are representative ranges found in the literature. "Lowered" indicates a qualitatively lower activation barrier compared to the uncatalyzed reaction, though specific values for all pathways were not available in the public domain search results.

Computational Methodology

The insights into the Wöhler synthesis mechanism have been largely derived from first-principles quantum chemical calculations. The predominant method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Key Computational Protocol Details:

-

Level of Theory: The most frequently cited calculations for the Wöhler synthesis have been performed at the B3LYP/6-31G(d,p) level of theory.[1][2] B3LYP is a hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-31G(d,p) basis set is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the non-spherical electron distributions in molecules and transition states.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized to find the stationary points on the potential energy surface. This is typically achieved using gradient-based optimization algorithms until the forces on all atoms are close to zero.

-

Frequency Calculations: To characterize the nature of the stationary points, vibrational frequency calculations are performed. A minimum on the potential energy surface (corresponding to a stable molecule or intermediate) will have all real (positive) vibrational frequencies. A first-order saddle point, representing a transition state, will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

-

Transition State Verification: The identity of the transition state is confirmed by visualizing the atomic displacements associated with the imaginary frequency to ensure that it connects the desired reactants and products. Further verification can be obtained by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the reaction path downhill from the transition state to the corresponding minima.

-

Solvation Models: To simulate the reaction in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be employed. These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their effect on the reaction energetics.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the Wöhler synthesis as elucidated by quantum chemical studies.

References

In-depth Technical Guide: The Chemical Relationship Between Ammonium Cyanate, Isocyanic Acid, and Urea

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the pivotal relationship between ammonium (B1175870) cyanate (B1221674) and isocyanic acid, which is fundamental to the historic Wöhler synthesis of urea (B33335). This reaction represents a cornerstone of modern organic chemistry, demonstrating the conversion of an inorganic compound into an organic one.

Core Chemical Principles: Equilibrium and Isomerization

The synthesis of urea from ammonium cyanate is not a simple unidirectional reaction but a dynamic equilibrium. Ammonium cyanate (NH₄OCN), an ionic salt, first dissociates in solution or under heat.[1] A key step in the mechanism is a proton transfer from the ammonium ion (NH₄⁺) to the cyanate anion (OCN⁻), which generates ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[2][3] This is followed by the nucleophilic addition of ammonia to the carbon atom of isocyanic acid, which yields urea ((NH₂)₂CO).[2][3]

The overall equilibrium can be summarized as follows:

NH₄OCN ⇌ NH₄⁺ + OCN⁻ ⇌ NH₃ + HNCO ⇌ (NH₂)₂CO [4][5]

This process is a classic example of isomerization, where ammonium cyanate and urea are isomers, sharing the identical molecular formula CH₄N₂O but possessing different atomic arrangements and distinct chemical properties.[1][6] The reaction is driven by the greater thermodynamic stability of urea, which has strong covalent bonds and a resonance-stabilized structure.[1]

Quantitative Data

While extensive kinetic studies have been performed, precise thermodynamic and rate constants can vary with conditions such as solvent, temperature, and pH. The data below is compiled from various sources to provide a quantitative perspective on the system.

Table 1: Equilibrium Data for the Urea and Ammonium Cyanate System

| Parameter | Value | Conditions | Source |

| Equilibrium Composition | ~95% Urea, 5% Ammonium Cyanate | 0.1 M aqueous solution at 100°C | [7] |

| Cyanate Accumulation | Linear relationship with urea concentration (1-9 M) | Aqueous solution | [8] |

Table 2: Kinetic Aspects of Isomerization

| Observation | Condition | Significance | Source |

| Reaction Rate | Increases with temperature | Provides energy for ion dissociation and rearrangement | [1][9] |

| Side Reactions | Biuret formation (~25%) | Can occur in dimethyl sulphoxide, competitive with urea formation | [10] |

| Mechanism | Non-ionic (NH₃ + HNCO) | Considered more probable than an ionic mechanism | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of urea and for demonstrating the chemical transformation.

This procedure is a common laboratory adaptation of Wöhler's original experiment, using readily available salts.[4][6]

Materials:

-

Potassium cyanate (KOCN) or Silver Cyanate (AgOCN)

-

Ammonium chloride (NH₄Cl) or Ammonium Sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Ethanol (B145695) (for purification)

-

Beakers, evaporating dish, heating apparatus

-

Filter paper and funnel

-

Oxalic acid solution (for confirmation)

Procedure:

-

Preparation of Ammonium Cyanate: An aqueous solution of ammonium cyanate is prepared in situ via a double displacement reaction. For example, equimolar solutions of potassium cyanate and ammonium chloride are mixed.[4][6]

-

KOCN(aq) + NH₄Cl(aq) → NH₄OCN(aq) + KCl(aq)

-

-

Isomerization to Urea: The resulting solution containing ammonium cyanate is gently heated. As the water evaporates and the solution becomes more concentrated, the thermal rearrangement to urea occurs.[2][4]

-

NH₄OCN(aq) --(Heat)--> (NH₂)₂CO(aq)

-

-

Isolation and Purification: The solution is evaporated to dryness, yielding a solid residue. This crude product is then purified by recrystallization from ethanol. Urea is more soluble in hot ethanol and crystallizes upon cooling, leaving more soluble inorganic salts behind.

-

Confirmation (Optional): The formation of urea can be confirmed by adding a solution of oxalic acid to the product. This results in the formation of a white precipitate of urea oxalate, which is insoluble.[4][11]

This protocol outlines a method to study the rate of the ammonium cyanate to urea conversion.

Materials:

-

Aqueous solution of ammonium cyanate of a known initial concentration.

-

Constant temperature bath.

-

Reaction vessels (e.g., sealed ampoules).

-

Method for quantitative analysis of cyanate or urea (e.g., titration, spectroscopy).

Procedure:

-

Reaction Initiation: A series of sealed vessels containing the ammonium cyanate solution are placed in a constant temperature bath to initiate the reaction.

-

Time-Based Sampling: At predetermined time intervals, a vessel is removed and the reaction is quenched (stopped), typically by rapid cooling in an ice bath.

-

Concentration Analysis: The concentration of the remaining cyanate ions or the formed urea in each sample is determined.

-

Data Analysis: The concentration of ammonium cyanate is plotted against time. The data can then be used to determine the reaction order and the rate constant for the isomerization under the specified conditions.[12]

Visualized Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the core chemical relationships and experimental procedures.

References

- 1. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 5. mun.ca [mun.ca]

- 6. murov.info [murov.info]

- 7. scispace.com [scispace.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. riyoniz.com [riyoniz.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solved 2. Ammonium cyanate rearranges in water to give urea. | Chegg.com [chegg.com]

Methodological & Application

Application Notes: The Wöhler Synthesis of Urea from Ammonium Cyanate

Introduction

The synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674), first described by Friedrich Wöhler in 1828, is a landmark experiment in the history of chemistry.[1] It is widely recognized as a pivotal moment that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2][3] Wöhler's successful synthesis of urea, an organic compound found in urine, from inorganic starting materials demonstrated that organic molecules could be created in a laboratory setting, thus laying the foundation for modern organic chemistry.[2][4]

Reaction Principle

The core of the Wöhler synthesis is the isomerization of ammonium cyanate (NH₄OCN) into urea ((NH₂)₂CO).[5] Both compounds possess the same molecular formula (CH₄N₂O) but have distinctly different structural arrangements and chemical properties, making them isomers.[3][5] In practice, the unstable ammonium cyanate is typically generated in situ by a double displacement reaction between a stable alkali metal cyanate (e.g., potassium cyanate) and an ammonium salt (e.g., ammonium sulfate (B86663) or ammonium chloride).[1][3]

The reaction mechanism involves the heating of the aqueous solution containing ammonium and cyanate ions.[5] The ammonium cyanate formed decomposes into ammonia (B1221849) (NH₃) and cyanic acid (HOCN), which then react in a reversible equilibrium to produce urea.[1][4][6]

NH₄⁺ + OCN⁻ ⇌ NH₄OCN(aq) ⇌ NH₃ + HOCN ⇌ (NH₂)₂CO(aq)

Heating the solution drives the equilibrium towards the formation of urea.[3] The reaction is typically conducted at moderate temperatures (around 60-70°C) to facilitate the conversion while minimizing side reactions or decomposition.[5]

Quantitative Data Summary

The following table outlines the reactants used and the expected product yields for a typical laboratory-scale synthesis. The actual yield is hypothetical and will vary based on experimental conditions and technique.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Used (g) | Moles (mol) | Role |

| Potassium Cyanate | KOCN | 81.12 | 2.0 | 0.0247 | Reactant |

| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 2.0 | 0.0151 | Reactant (Limiting) |

| Urea (Product) | CO(NH₂)₂ | 60.06 | - | - | Product |

| Theoretical Yield | - | - | 1.82 g | 0.0302 | - |

| Actual Yield | - | - | (Hypothetical) 1.45 g | - | - |

| Percent Yield | - | - | (Hypothetical) 79.7% | - | - |

| Melting Point | - | - | 133-135 °C | - | - |

Note: Ammonium sulfate is the limiting reactant in this specific protocol.

Experimental Protocol

This protocol details a modified Wöhler synthesis using potassium cyanate and ammonium sulfate.[3]

Materials:

-

Potassium cyanate (KOCN), 2.0 g

-

Ammonium sulfate ((NH₄)₂SO₄), 2.0 g

-

Deionized water, 15 mL

-

2-Propanol (or Ethanol)

-

Evaporating dish

-

400 mL Beaker

-

Hot plate

-

Glass stirring rod

-

Buchner funnel and filter flask assembly

-

Filter paper

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of deionized water.[3]

-

In Situ Formation and Isomerization: Place the evaporating dish on top of a 400 mL beaker that is approximately half-full of water. Heat the beaker on a hot plate to create a steam bath.[3] Stir the mixture in the evaporating dish until all solids have dissolved. Continue heating with the steam bath until all the water in the evaporating dish has evaporated, leaving a solid residue. This process typically takes about 30 minutes.[3]

-

Extraction of Urea: Remove the evaporating dish from the heat and allow it to cool to room temperature. Add 15-20 mL of hot 2-propanol to the solid residue. Stir thoroughly to dissolve the urea, leaving the less soluble potassium sulfate byproduct as a solid.

-

Purification by Hot Filtration: While the solution is still hot, quickly filter it through a pre-warmed funnel with filter paper to remove the solid potassium sulfate. Collect the hot filtrate in a clean beaker.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of urea.

-

Product Isolation: Collect the white urea crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 2-propanol to remove any remaining soluble impurities.

-

Drying and Characterization: Allow the crystals to air dry completely on the filter paper or in a desiccator. Once dry, weigh the final product to determine the actual yield and calculate the percent yield. Measure the melting point of the purified urea to assess its purity.

Visualized Experimental Workflow

References

Applications of Ammonium Isocyanate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) isocyanate (NH₄NCO) is a fascinating and historically significant reagent in organic chemistry. While its most prominent application remains the synthesis of urea (B33335), its reactive nature as a source of isocyanic acid and ammonia (B1221849) in equilibrium lends itself to other valuable synthetic transformations. This document provides detailed application notes and experimental protocols for the use of ammonium isocyanate and its close analogs in the synthesis of ureas and heterocyclic compounds, crucial scaffolds in medicinal chemistry and drug development.

Wöhler's Synthesis of Urea

The isomerization of this compound to urea, first described by Friedrich Wöhler in 1828, is a cornerstone of modern organic chemistry.[1] This reaction demonstrated that an organic compound could be synthesized from an inorganic precursor, challenging the theory of vitalism.[1][2]

Reaction Mechanism

The reaction proceeds through the dissociation of this compound into ammonia and isocyanic acid, which then react in a nucleophilic addition to form urea.[3] The overall transformation is an isomerization where the atoms of ammonium cyanate (B1221674) are rearranged.[1]

Caption: Wöhler's synthesis of urea from this compound.

Experimental Protocol: Synthesis of Urea from Ammonium Cyanate (In Situ Generation)

This protocol describes the in-situ generation of ammonium cyanate from potassium cyanate and ammonium chloride, followed by its conversion to urea.

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Ethanol

-

Oxalic acid (for confirmation test)

Procedure:

-

Prepare separate aqueous solutions of potassium cyanate and ammonium chloride.

-

Mix the two solutions. A double displacement reaction occurs, forming ammonium cyanate in solution and a precipitate of potassium chloride.[3]

-